molecular formula C26H25BrN2O6S B11664810 ethyl (2Z)-2-(5-bromo-2-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-(5-bromo-2-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11664810
M. Wt: 573.5 g/mol
InChI Key: FGJCKDZFEFGXMR-BKUYFWCQSA-N
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Description

Ethyl (2Z)-2-(5-bromo-2-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-(5-bromo-2-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of various substituents through reactions such as bromination, methoxylation, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: Halogen substitution reactions, especially involving the bromine atom, are common.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, thiazolopyrimidine derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, the compound might be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-(5-bromo-2-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate would depend on its specific biological target. It may interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C26H25BrN2O6S

Molecular Weight

573.5 g/mol

IUPAC Name

ethyl (2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H25BrN2O6S/c1-6-35-25(31)22-14(2)28-26-29(23(22)15-7-9-19(33-4)20(12-15)34-5)24(30)21(36-26)13-16-11-17(27)8-10-18(16)32-3/h7-13,23H,6H2,1-5H3/b21-13-

InChI Key

FGJCKDZFEFGXMR-BKUYFWCQSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=C(C=CC(=C4)Br)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=C(C=CC(=C4)Br)OC)S2)C

Origin of Product

United States

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